molecular formula C9H13NO B8448518 4-Isopropyloxy-2-methylpyridine

4-Isopropyloxy-2-methylpyridine

Cat. No. B8448518
M. Wt: 151.21 g/mol
InChI Key: XQWORCRRMZVDHX-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

A suspension of 4-isopropyloxy-2-methylpyridine N-oxide (0.78 g) in 2-propanol (10 ml) was hydrogenated over Raney-nickel (50% suspension in water, 1 ml) under a hydrogen atmosphere for 48 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 4-isopropyloxy-2-methylpyridine (555 mg).
Name
4-isopropyloxy-2-methylpyridine N-oxide
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][N+:8]([O-])=[C:7]([CH3:12])[CH:6]=1)([CH3:3])[CH3:2]>CC(O)C.[Ni]>[CH:1]([O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH3:12])[CH:6]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
4-isopropyloxy-2-methylpyridine N-oxide
Quantity
0.78 g
Type
reactant
Smiles
C(C)(C)OC1=CC(=[N+](C=C1)[O-])C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
1 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 555 mg
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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